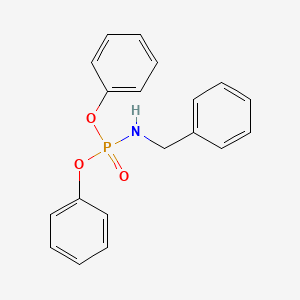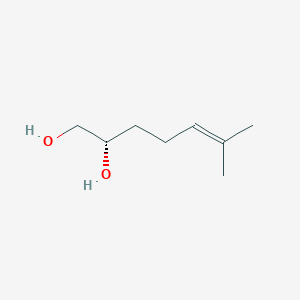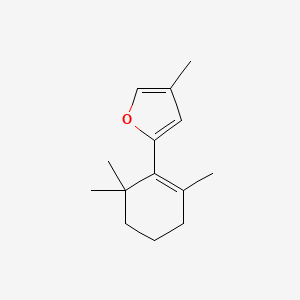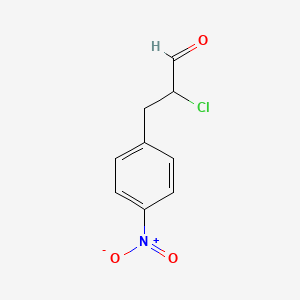
Benzyl-phosphoramidic acid diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-phosphoramidic acid diphenyl ester is an organic compound with the molecular formula C₁₉H₁₈NO₃P. It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by benzyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl-phosphoramidic acid diphenyl ester typically involves the reaction of benzylamine with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl-phosphoramidic acid diphenyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and esterification.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and a strong acid or base.
Aminolysis: In this reaction, the ester reacts with ammonia or primary/secondary amines to form amides.
Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Major Products Formed:
- Hydrolysis: Benzylamine, diphenyl phosphate, and phosphoric acid.
- Aminolysis: Amides.
- Esterification: Esters.
Scientific Research Applications
Benzyl-phosphoramidic acid diphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of benzyl-phosphoramidic acid diphenyl ester involves its ability to form stable complexes with various molecules. This property is attributed to the presence of the phosphoramidate group, which can form hydrogen bonds and coordinate with metal ions. The compound can also undergo hydrolysis to release benzylamine and diphenyl phosphate, which can further interact with biological molecules .
Comparison with Similar Compounds
- Benzyl-phosphoramidic acid dimethyl ester
- Benzyl-phosphoramidic acid diethyl ester
- Benzyl-phosphoramidic acid dipropyl ester
Comparison: Benzyl-phosphoramidic acid diphenyl ester is unique due to the presence of the diphenyl groups, which provide steric hindrance and increase the stability of the compound. This makes it more resistant to hydrolysis compared to its dimethyl and diethyl counterparts. Additionally, the diphenyl groups enhance the compound’s ability to form stable complexes with metal ions, making it more effective in certain applications .
Properties
CAS No. |
33985-75-0 |
|---|---|
Molecular Formula |
C19H18NO3P |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C19H18NO3P/c21-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,20,21) |
InChI Key |
WWOHGSPVWZHMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)




![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)

![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

